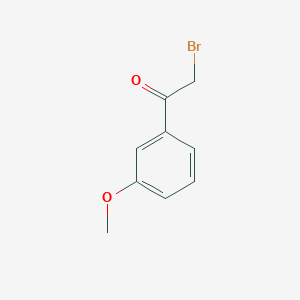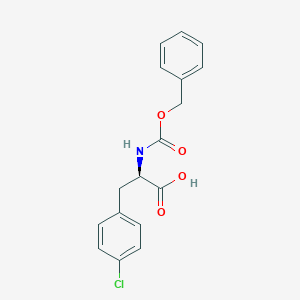![molecular formula C10H18O2 B137947 2-Propyl-1,4-dioxaspiro[4.4]nonane CAS No. 129815-75-4](/img/structure/B137947.png)
2-Propyl-1,4-dioxaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyl-1,4-dioxaspiro[4.4]nonane is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is commonly referred to as PDN and is a spirocyclic ether that has a bicyclic structure. PDN has been synthesized using various methods, and its potential applications in scientific research are being explored.
Mécanisme D'action
The mechanism of action of PDN is not fully understood, but it is believed to act by disrupting the cell membrane of bacteria. PDN has been shown to have a broad spectrum of activity against gram-positive and gram-negative bacteria.
Effets Biochimiques Et Physiologiques
PDN has been shown to have low toxicity in vitro and in vivo. PDN has been shown to have no effect on the viability of mammalian cells at concentrations up to 100 µM. PDN has also been shown to have no effect on the growth of plants at concentrations up to 500 µM.
Avantages Et Limitations Des Expériences En Laboratoire
PDN has several advantages for lab experiments, including its ease of synthesis and low toxicity. PDN is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, PDN has limitations, including its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on PDN. One area of research is the development of new materials using PDN as a building block. PDN has been used to synthesize dendrimers and polymers, and its potential as a building block for other materials is being explored. Another area of research is the development of new antibacterial agents using PDN. PDN has been shown to have antimicrobial activity, and its potential as an antibacterial agent is being explored. Finally, the potential use of PDN in drug delivery systems is being investigated. PDN has been shown to have low toxicity and stability, making it a potential candidate for drug delivery systems.
Méthodes De Synthèse
PDN has been synthesized using various methods, including the reaction of 2,2-dimethyl-1,3-dioxolane with 1-bromo-1-propene in the presence of a base or the reaction of 2,2-dimethyl-1,3-dioxolane with propargyl bromide in the presence of a base. These methods have been optimized to obtain high yields of PDN.
Applications De Recherche Scientifique
PDN has potential applications in scientific research, including the development of new drugs and materials. PDN has been shown to have antimicrobial activity, and its potential as an antibacterial agent is being explored. PDN has also been used as a building block in the synthesis of new materials, including dendrimers and polymers.
Propriétés
Numéro CAS |
129815-75-4 |
|---|---|
Nom du produit |
2-Propyl-1,4-dioxaspiro[4.4]nonane |
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
3-propyl-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C10H18O2/c1-2-5-9-8-11-10(12-9)6-3-4-7-10/h9H,2-8H2,1H3 |
Clé InChI |
ZIUDGHWRZSFCFB-UHFFFAOYSA-N |
SMILES |
CCCC1COC2(O1)CCCC2 |
SMILES canonique |
CCCC1COC2(O1)CCCC2 |
Synonymes |
1,4-Dioxaspiro[4.4]nonane,2-propyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B137865.png)
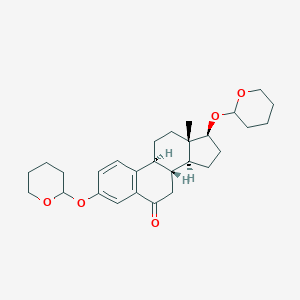
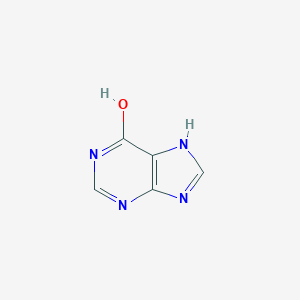
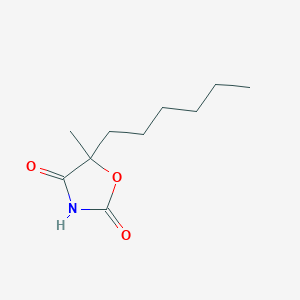
![2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B137879.png)
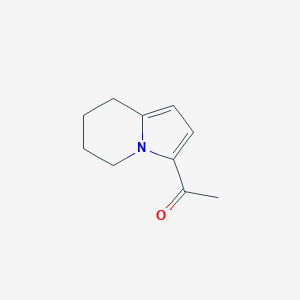
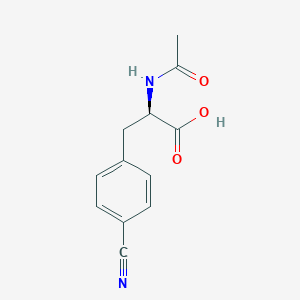
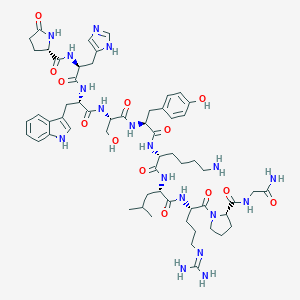
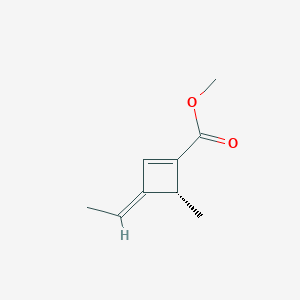
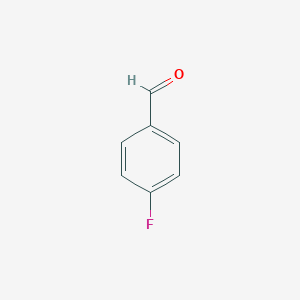
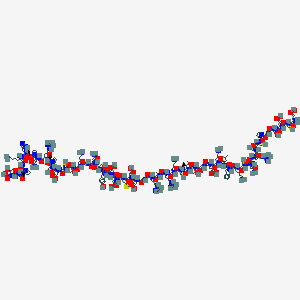
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B137905.png)
